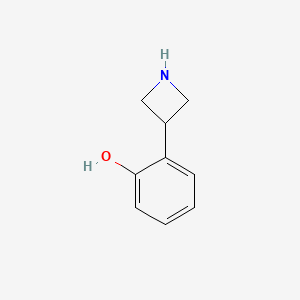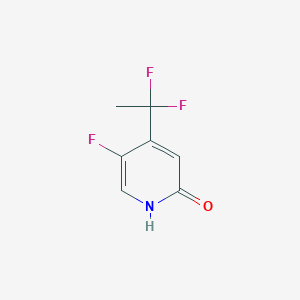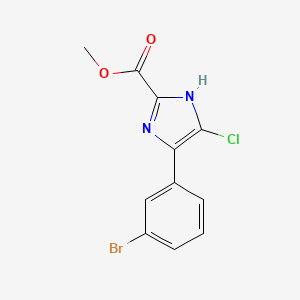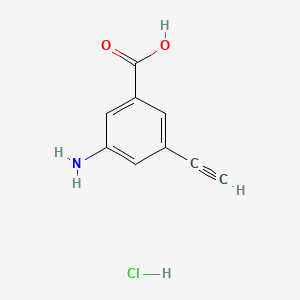![molecular formula C7H9Cl2N3 B13524718 Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C8H9N3.2ClH. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is often used in scientific research due to its unique structural properties and potential therapeutic benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-6-amine dihydrochloride typically involves the cycloaddition of pyridine N-imine with alkyl or aryl-substituted alkynes, followed by condensation with hydrazine . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic benefits, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in various biological processes . By inhibiting AHR, the compound can modulate immune responses and potentially exert anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyridin-6-amine dihydrochloride include:
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-b]pyridin-6-one
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones
Uniqueness
What sets pyrazolo[1,5-a]pyridin-6-amine dihydrochloride apart from these similar compounds is its specific structural configuration and its ability to act as an AHR antagonist. This unique mechanism of action makes it a valuable compound for research in cancer therapy and immune modulation .
Eigenschaften
Molekularformel |
C7H9Cl2N3 |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-4-9-10(7)5-6;;/h1-5H,8H2;2*1H |
InChI-Schlüssel |
XXPBTTLQJBGRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN2C1=CC=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



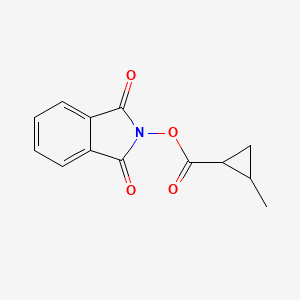
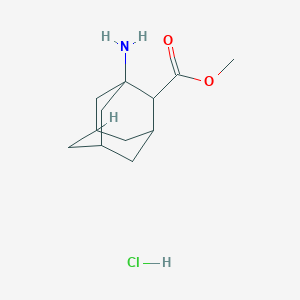
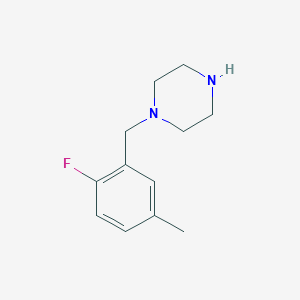


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
